molecular formula C6H13ClN4 B15296026 2-(Azidomethyl)piperidine hydrochloride

2-(Azidomethyl)piperidine hydrochloride

Cat. No.: B15296026
M. Wt: 176.65 g/mol
InChI Key: CNJQLVJYQLFYMS-UHFFFAOYSA-N
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Description

2-(Azidomethyl)piperidine hydrochloride is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to a piperidine ring, which is further stabilized by the addition of hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)piperidine hydrochloride typically involves the reaction of piperidine with azidomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and other nitrogen-containing compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Azidomethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound is used in the study of biological systems, particularly in the development of probes and labeling agents for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)piperidine hydrochloride involves the interaction of the azido group with various molecular targets. The azido group is highly reactive and can undergo click chemistry reactions with alkyne-containing molecules, forming stable triazole linkages. This reactivity makes it a valuable tool in bioconjugation and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azidomethyl)pyridine hydrochloride
  • 2-(Azidomethyl)pyrrolidine hydrochloride
  • 2-(Azidomethyl)morpholine hydrochloride

Uniqueness

2-(Azidomethyl)piperidine hydrochloride is unique due to its specific structure, which combines the reactivity of the azido group with the stability and versatility of the piperidine ring. This combination makes it particularly useful in the synthesis of complex molecules and the development of new materials with tailored properties.

Properties

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

2-(azidomethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c7-10-9-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H

InChI Key

CNJQLVJYQLFYMS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN=[N+]=[N-].Cl

Origin of Product

United States

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